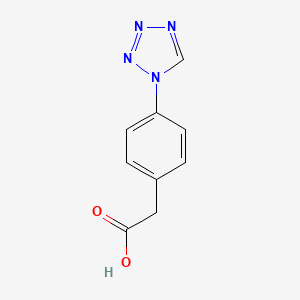

(4-Tetrazol-1-yl-phenyl)-acetic acid

Descripción

Propiedades

IUPAC Name |

2-[4-(tetrazol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBWZMCGUWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357054 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-57-1 | |

| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Tetrazol 1 Yl Phenyl Acetic Acid and Its Analogs

Synthetic Pathways for (4-Tetrazol-1-yl-phenyl)-acetic acid

The formation of the 1-substituted tetrazole ring attached to the phenylacetic acid backbone is the critical step in the synthesis of the title compound. Several approaches have been developed to achieve this transformation efficiently.

A prevalent and direct method for synthesizing 1-substituted tetrazoles involves a one-pot reaction of a primary amine with an orthoester and sodium azide (B81097). rsc.orguminho.pt This approach is particularly effective for creating the 1-aryl-1H-tetrazole moiety. The synthesis of this compound or its precursors typically starts with a corresponding 4-aminophenyl derivative.

The reaction proceeds by combining the primary amine, such as 4-aminophenylacetic acid, with triethyl orthoformate and sodium azide. mdpi.comresearchgate.net Acetic acid is often used as the solvent and catalyst for this transformation. mdpi.com The reaction mechanism is believed to involve the initial formation of an ethoxymethyleneamino intermediate from the reaction of the amine with triethyl orthoformate, followed by a nucleophilic attack of the azide anion and subsequent cyclization to form the tetrazole ring. uminho.pt Various catalysts, including ytterbium triflate (Yb(OTf)3) and different nano-catalysts, have been employed to improve yields and reaction conditions. rsc.orgorganic-chemistry.orgacs.org

| Starting Amine | Orthoester | Azide Source | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,4'-disulfanediyldianiline | Trimethyl orthoformate | Sodium Azide | Acetic Acid | 100 °C, 24 h | 30% | mdpi.com |

| 4,4′-(1,1′-biphenyl-4,4′-diyldioxy)dianiline | Trimethyl orthoformate | Sodium Azide | Acetic Acid | - | 91% | mdpi.com |

| N¹-(4-aminophenyl)benzene-1,4-diamine | Trimethyl orthoformate | Sodium Azide | Acetic Acid | 90 °C, 3 h | 83% | mdpi.comresearchgate.net |

| Various Aromatic Amines | Triethyl Orthoformate | Sodium Azide | Fe3O4@silica sulfonic acid | - | Good to Excellent | uminho.pt |

| 4-Chloroaniline | Triethyl Orthoformate | Sodium Azide | Ag/Sodium Borosilicate Nanocomposite | 120 °C, 3 h | 95% | acs.org |

An alternative strategy involves the formation of the tetrazole ring on a precursor molecule, which is subsequently converted to the final acetic acid derivative. A common and highly versatile method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govresearchgate.netacs.org

In this context, the synthesis could commence with (4-cyanophenyl)acetic acid or its ester. The nitrile group is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or a cobalt(II) complex, to form the 5-substituted tetrazole ring. organic-chemistry.orgacs.org This would yield (4-(2H-tetrazol-5-yl)phenyl)acetic acid. Subsequent N-alkylation or N-arylation would be required to obtain the 1-substituted isomer, which can be a challenging step due to the potential for forming mixtures of N1 and N2 isomers.

A more direct route within this strategy would start with a precursor like 4-aminobenzonitrile. The primary amine can be converted to the 1-substituted tetrazole as described in section 2.1.1. The resulting (4-(tetrazol-1-yl))benzonitrile can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which can be further elaborated to the acetic acid derivative.

Beyond the primary methods, other synthetic routes for forming the 1-substituted tetrazole ring have been explored. One notable alternative is the reaction of isocyanides with hydrazoic acid or its synthetic equivalents like trimethylsilyl (B98337) azide. rsc.orgnih.gov This [3+2] cycloaddition provides a direct pathway to 1-substituted tetrazoles. For the synthesis of this compound, a precursor such as methyl (4-isocyanophenyl)acetate could be reacted with an azide source.

Multicomponent reactions (MCRs) also offer efficient pathways to complex tetrazole structures. nih.gov The Passerini or Ugi reactions, when modified to include an azide source (like hydrazoic acid), can generate tetrazole derivatives in a single, convergent step. nih.govbeilstein-journals.org These reactions could be designed to incorporate the phenylacetic acid moiety directly or provide a functional handle for its later introduction. beilstein-journals.org

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds.

The conversion of the carboxylic acid group to an ester is a fundamental derivatization strategy. Esterification can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic approach. masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.com

Alternatively, carboxylic acids can be converted to esters under milder conditions. The reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt is one option. More commonly, coupling agents are used. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid, allowing it to react with an alcohol, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Studies on the esterification of phenylacetic acid with various alcohols have shown these methods to be effective. researchgate.netnih.gov

| Method | Reagents | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Equilibrium-driven; simple reagents | masterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol, EDC, DMAP | Room temperature in an inert solvent (e.g., DCM) | Mild conditions; high yields | researchgate.net |

| Using Benzotriazole Esters | Alcohol, HOBt, EDC, Base (e.g., DMAP) | In situ formation of active ester, then reaction with alcohol | Effective for sterically hindered alcohols | researchgate.net |

| Nanoclay Catalysis | p-Cresol, Al³⁺-montmorillonite nanoclay | Reflux in toluene | Heterogeneous, reusable catalyst | nih.gov |

The synthesis of amides from this compound is another important derivatization. Direct thermal condensation of the carboxylic acid with an amine is possible but typically requires harsh conditions. diva-portal.org More commonly, the carboxylic acid is activated first. The same coupling agents used for esterification, such as EDC, dicyclohexylcarbodiimide (B1669883) (DCC), or propylphosphonic anhydride (B1165640) (T3P®), are highly effective for amide bond formation. diva-portal.orgorganic-chemistry.org The activated acid intermediate readily reacts with a primary or secondary amine to yield the corresponding amide.

The formation of hydrazides is typically achieved by reacting an ester derivative (e.g., the methyl ester) of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). rjptonline.orgnih.gov This nucleophilic acyl substitution reaction is generally efficient and provides the hydrazide in good yield. Direct conversion from the carboxylic acid using hydrazine and a coupling agent is also a viable route. These hydrazide intermediates are valuable as they can be further reacted with aldehydes or ketones to form hydrazones, expanding the molecular diversity. nih.govresearchgate.net

Modifications of the Phenyl Ring for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity. For analogs of this compound, modifications of the phenyl ring are a key strategy to modulate the compound's physicochemical and pharmacological properties. These modifications typically involve the introduction of various substituents at different positions on the phenyl ring to probe interactions with biological targets.

The benzene (B151609) ring is a common scaffold in drug design; however, its properties can sometimes be suboptimal, leading to poor metabolic stability or undesirable lipophilicity. nih.gov Bioisosteric replacement, where the phenyl ring or its substituents are replaced with other chemical groups that retain similar biological activity, is a common approach. cambridgemedchemconsulting.comchem-space.com For instance, replacing hydrogen atoms on the phenyl ring with halogens (F, Cl, Br), alkyl, alkoxy, or nitro groups can significantly alter the electronic properties (through inductive and resonance effects), lipophilicity, and metabolic stability of the molecule.

While specific SAR data for this compound is not extensively published, SAR studies on other 1-phenyl-tetrazole derivatives provide insight into the effects of phenyl ring substitution. For example, in studies on other biologically active tetrazoles, the introduction of electron-withdrawing groups like chloro or nitro groups on the phenyl ring has been shown to influence anticancer activity. chalcogen.ro Conversely, electron-donating groups such as methoxy (B1213986) or methyl groups can alter receptor binding affinity by changing the electron density and conformation of the molecule. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional groups and their ability to engage in specific interactions, such as hydrogen bonds or hydrophobic interactions, with a target protein.

Table 1: Common Phenyl Ring Modifications and Their Potential Impact on SAR

| Substituent (X) | Position | Potential Effects on Molecular Properties | Rationale for SAR Studies |

|---|---|---|---|

| Fluorine (F) | ortho, meta, para | Increases lipophilicity, can block metabolic oxidation, may form hydrogen bonds. | To improve metabolic stability and target binding affinity. |

| Chlorine (Cl) | ortho, meta, para | Increases lipophilicity, strong electron-withdrawing effect. | To explore electronic requirements for activity and enhance potency. |

| Methoxy (-OCH₃) | ortho, meta, para | Electron-donating, can act as a hydrogen bond acceptor. | To probe for hydrogen bond interactions and improve solubility. |

| Methyl (-CH₃) | ortho, meta, para | Increases lipophilicity, weak electron-donating effect. | To explore hydrophobic pockets in the binding site. |

Hybrid Compound Synthesis Incorporating this compound or its Analogs with Other Heterocycles

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing new therapeutic agents with potentially enhanced activity or novel mechanisms of action. Analogs of this compound serve as valuable scaffolds for creating hybrid compounds with other biologically active heterocycles. The synthesis of these hybrids often starts with a functionalized precursor, such as 1-(4-acetylphenyl)-1H-tetrazole or 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole. nih.gov

Synthesis of Pyrazole-Tetrazole Hybrids A common route to synthesize pyrazole-tetrazole hybrids linked by a phenyl ring begins with 1-(4-acetylphenyl)-1H-tetrazole. mdpi.com This precursor undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. Subsequent cyclization of the chalcone with hydrazine hydrate in the presence of acetic acid yields the final pyrazole-tetrazole hybrid. mdpi.com This modular approach allows for diversity by varying the substituents on the benzaldehyde.

Synthesis of Thiazole-Tetrazole Hybrids Thiazole-containing hybrids can be synthesized from the key intermediate 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole. nih.gov Using a Hantzsch-type reaction, this α-bromoketone is cyclized with various thiosemicarbazone derivatives in refluxing ethanol with a base like triethylamine (B128534) to furnish the target 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles. nih.gov

Table 2: Synthesis of Tetrazole-Thiazole Hybrids

| Thiosemicarbazone Substituent (Ar) | Product Yield (%) |

|---|---|

| 4-Methylphenyl | 63.5 |

| 4-Methoxyphenyl | 70.3 |

| 4-Chlorophenyl | 65.8 |

Data sourced from Al-Ghorbani et al. (2023). nih.gov

Synthesis of Thiophene-Tetrazole Hybrids The same precursor, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, can be used to synthesize thiophene (B33073) hybrids. nih.gov The reaction with thiocarbamoyl compounds bearing a nitrile function in boiling ethanol and triethylamine leads to the formation of 4-amino-3-substituted-5-(4-(1H-tetrazol-1-yl)benzoyl)-2-(phenylamino)-thiophenes. The mechanism involves an initial nucleophilic substitution of the bromide by the sulfur atom, followed by an intramolecular cyclization onto the nitrile group. nih.gov

Synthesis of Thiadiazole-Tetrazole Hybrids For thiadiazole hybrids, a different intermediate, 2-(4-(1H-tetrazol-1-yl)phenyl)-N'-(4-chlorophenyl)-2-oxoacetohydrazonoyl bromide, is first synthesized from the α-bromoketone precursor. nih.govresearchgate.net This hydrazonoyl bromide undergoes cyclocondensation reactions with reagents like thiourea (B124793) or potassium thiocyanate (B1210189) to yield the corresponding 1,3,4-thiadiazole (B1197879) ring system linked to the tetrazolyl-phenyl scaffold. nih.gov

Synthesis of Isoxazole (B147169) and Pyrimidine (B1678525) Hybrids While specific examples starting from this compound are less common, general synthetic strategies can be applied. Isoxazole-tetrazole hybrids can be formed by reacting chalcone intermediates (derived from 1-(4-acetylphenyl)-1H-tetrazole) with hydroxylamine (B1172632) hydrochloride. chalcogen.ro This reaction constructs the isoxazole ring from the α,β-unsaturated ketone system of the chalcone. youtube.com For pyrimidine hybrids, a plausible route involves the condensation of a chalcone precursor with guanidine (B92328) or urea, which is a standard method for pyrimidine ring synthesis. nih.govmdpi.com

Chemical Reactivity and Mechanistic Aspects of Synthesis

The chemical reactivity of this compound and its analogs is governed by the properties of the tetrazole ring, the phenyl ring, and the acetic acid side chain. The tetrazole ring is known for its high nitrogen content and aromaticity, which generally confers significant stability. thieme-connect.com

The tetrazole ring itself is remarkably stable towards many oxidizing agents. thieme-connect.com Therefore, oxidation reactions on tetrazole-containing molecules typically occur at the substituents. For precursors to this compound, an alcohol functional group on the side chain can be oxidized to the corresponding carboxylic acid using standard methods like the Swern oxidation. beilstein-journals.org For instance, (4-(tetrazol-1-yl)phenyl)ethanol could be efficiently converted to the target acetic acid derivative. The benzylic protons of the acetic acid side chain could also be susceptible to oxidation under harsh conditions, but this is generally not a desired transformation.

Similar to its stability towards oxidation, the tetrazole ring is also resistant to many reducing agents. thieme-connect.com Chemical transformations are therefore focused on other functional groups within the molecule. The carboxylic acid moiety of this compound can be reduced. Typically, the acid is first converted to an ester, which is then readily reduced to the corresponding primary alcohol, (4-(tetrazol-1-yl)phenyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com This transformation is useful for creating a diverse set of analogs for further chemical elaboration.

Direct nucleophilic substitution on the carbons or nitrogens of the aromatic tetrazole ring is generally difficult due to the ring's electron-rich nature, which repels nucleophiles. However, the tetrazole moiety can significantly influence substitution reactions on the attached phenyl ring.

A tetrazole ring can act as an activating group for nucleophilic aromatic substitution (SNAr) on the phenyl ring, particularly if other strong electron-withdrawing groups are also present. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the phenyl carbon bearing a leaving group (e.g., a halogen), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the phenyl ring.

Furthermore, substitution reactions are common on functional groups attached to the tetrazole ring. For example, 5-halo-1-phenyltetrazoles are valuable intermediates that can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents at the 5-position of the tetrazole ring. nih.gov

Advanced Spectroscopic and Structural Characterization in Research of 4 Tetrazol 1 Yl Phenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within (4-Tetrazol-1-yl-phenyl)-acetic acid and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum for a 1-substituted 1H-tetrazole derivative, the proton on the tetrazole ring (C-H) appears as a singlet at a characteristic downfield chemical shift, often in the range of δ 7.80–8.40 ppm. For this compound, the protons of the phenyl ring typically appear as a multiplet or as distinct doublets, depending on the substitution pattern. The methylene (B1212753) protons (-CH₂) of the acetic acid group usually resonate as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. For 1-substituted 1H-tetrazoles, the carbon atom of the tetrazole ring can be observed. For instance, in 1-(4-Chlorophenyl)-1H-tetrazole, the carbon signals for the phenyl group appear at δ 120.35, 128.85, and 129.47 ppm, while the tetrazole carbon is found at δ 143.52 ppm. rsc.org The carbonyl carbon of the carboxylic acid group in acetic acid derivatives is typically found significantly downfield.

Below is a table summarizing typical NMR data for related structures, providing a reference for the expected chemical shifts in this compound.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 1-(phenyl)-1H-tetrazole | CDCl₃ | 7.07-7.34 (m, 5H, Ar), 8.20 (s, 1H tetrazole) | Data not provided | rsc.org |

| 1-(4-Chlorophenyl)-1H-tetrazole | CDCl₃ | 6.98-7.00 (d, 2H), 7.27-7.29 (d, 2H), 8.09 (s, 1H tetrazole) | 120.35, 128.85, 129.47, 143.52, 149.50 | rsc.org |

| 1-(4-Methylphenyl)-1H-tetrazole | CDCl₃ | 2.34 (s, 3H), 6.94-6.96 (d, 2H), 7.11-7.13 (d, 2H), 8.17 (s, 1H tetrazole) | 20.79, 119.08, 129.63, 130.17, 142.95, 149.77 | rsc.org |

| 1H-Tetrazole-1-acetic acid | Not specified | Data available | Data available | chemicalbook.comchemicalbook.com |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz

For this compound, the IR spectrum will exhibit several characteristic absorption bands:

O-H Stretch: A broad band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 3300-2500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. pressbooks.publibretexts.org

C=O Stretch: A strong, sharp absorption band for the carbonyl group (C=O) of the carboxylic acid is expected in the range of 1750-1700 cm⁻¹. pressbooks.publibretexts.org

C=C and C=N Stretches: Aromatic C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz The C=N stretching of the tetrazole ring can also be observed in this region, often around 1680-1620 cm⁻¹. researchgate.net

Tetrazole Ring Vibrations: Peaks corresponding to the tetrazole ring itself can be found in the fingerprint region, for example, around 1109 cm⁻¹ and 1134 cm⁻¹. researchgate.net

The table below presents typical IR absorption data for functional groups relevant to the target compound and its derivatives.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Source |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | nist.gov |

| Carboxylic Acid | C=O Stretch | 1750 - 1700 (strong) | pressbooks.publibretexts.org |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | vscht.cz |

| Alkane (Methylene) | C-H Stretch | ~2900 | pressbooks.publibretexts.org |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | vscht.cz |

| Tetrazole Ring | C=N Stretch | 1694 - 1659 | rsc.org |

In the FT-IR spectrum of a derivative, 5-phenyl-1H-tetrazole, the disappearance of the nitrile (C≡N) stretching band and the appearance of an N-H stretching band confirmed the formation of the tetrazole ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₉H₈N₄O₂, Molecular Weight: 204.19 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺ or related adducts like [M+H]⁺) corresponding to its mass. chemcalc.orgnih.gov

The fragmentation of tetrazole derivatives under mass spectrometry conditions often involves characteristic losses. Common fragmentation pathways include the elimination of nitrogen gas (N₂) or hydrazoic acid (HN₃) from the tetrazole ring. researchgate.net For carboxylic acids, prominent fragments can arise from the loss of -OH (17 amu) or -COOH (45 amu). libretexts.org The fragmentation of the parent compound would likely involve a combination of these pathways, leading to fragments corresponding to the phenylacetic acid moiety and the tetrazole ring. Studies on related 5-substituted 1H-tetrazole derivatives have shown that fragmentation pathways are influenced by the nature and position of substituents. nih.gov

| Compound/Fragment | Proposed Fragmentation Pathway | Key Losses | Source |

| Tetrazole Ring | Elimination from the heterocyclic ring | N₂, HN₃ | researchgate.netnih.gov |

| Carboxylic Acid | Cleavage of bonds next to the carbonyl group | OH, COOH | libretexts.org |

| Aryl Tetrazoles | Cleavage of the bond between the aryl group and the tetrazole ring | Varies with substituents | nih.gov |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's purity and confirms its elemental composition.

For this compound, with the molecular formula C₉H₈N₄O₂, the theoretical elemental composition would be calculated. This technique is routinely used in the characterization of newly synthesized derivatives. For instance, in the synthesis of valsartan (B143634) derivatives, which contain a tetrazole moiety, elemental analysis was used to confirm the composition of the final products. mdpi.com

Theoretical Composition of C₉H₈N₄O₂:

Carbon (C): 52.94%

Hydrogen (H): 3.95%

Nitrogen (N): 27.44%

Oxygen (O): 15.67%

Experimental results from elemental analysis that closely match these theoretical values would provide strong confirmation of the sample's identity and purity.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into expected features. For example, the crystal structure of 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid shows that the tetrazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 84.33 (9)°. researchgate.net In another related compound, 2-(1H-tetrazol-1-yl)acetic acid monohydrate, the dihedral angle between the tetrazole ring and the carboxylic acid group is 84.6 (14)°. nih.gov These structures are often stabilized by intermolecular hydrogen bonds, forming complex networks in the crystal lattice. researchgate.netnih.gov The tetrazolyl group is known to form up to four orthogonal hydrogen bonds in the plane of the five-membered ring. nih.gov Such analyses are crucial for understanding intermolecular interactions which can influence the physical properties and biological activity of the compound.

| Compound | Crystal System | Space Group | Key Structural Features | Source |

| 2-(1H-Tetrazol-1-yl)acetic acid monohydrate | Orthorhombic | Not specified | Dihedral angle between ring and carboxylic acid group is 84.6 (14)°. Forms 2D network via O-H···O and O-H···N hydrogen bonds. | nih.gov |

| 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid | Not specified | Not specified | Dihedral angle between tetrazole and phenyl rings is 84.33 (9)°. Molecules form inversion dimers via O-H···N hydrogen bonds. | researchgate.net |

This detailed structural information is vital for structure-activity relationship studies and in the rational design of new derivatives with specific properties.

Computational and Theoretical Chemistry Studies on 4 Tetrazol 1 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to yield information about molecular structure, stability, and reactivity.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might interact with a larger molecule, typically a protein receptor. This is a key step in drug discovery and design.

A molecular docking simulation for (4-Tetrazol-1-yl-phenyl)-acetic acid would involve placing the molecule into the binding site of a specific target protein. The simulation would then explore various possible binding poses and orientations, calculating the binding affinity for each. The results would predict the most stable binding mode and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for predicting the potential biological activity of the compound and for guiding the design of more potent analogs.

Ligand-Protein Interactions and Binding Affinities

Computational studies have elucidated the nature of ligand-protein interactions for compounds structurally related to this compound, particularly focusing on the role of the tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, and as such, it can participate in similar non-covalent interactions within protein active sites. researchgate.netnih.gov These interactions are crucial for the biological activity of this class of compounds.

The tetrazole ring, with its four nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The delocalized negative charge of the tetrazolate anion, which is the predominant form at physiological pH, is similar to that of a carboxylate anion, allowing it to form strong ionic and hydrogen bonds with positively charged or polar amino acid residues in a protein's active site. researchgate.net Furthermore, the tetrazole moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Data from the Cambridge Structural Database (CSD) reveals that T-shaped edge-to-face and parallel-displaced stacking arrangements are predominant between the tetrazole ring and phenyl rings. nih.gov

Prediction of Mechanism of Action through Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target, thereby providing insights into its potential mechanism of action. For tetrazole derivatives, including those structurally similar to this compound, molecular docking studies have been instrumental in understanding how these compounds interact with enzyme active sites to exert their biological effects. nih.govnih.govresearchgate.net

The general mechanism of action predicted by molecular docking for many tetrazole-containing inhibitors is competitive inhibition. In this mode, the molecule binds to the active site of an enzyme, preventing the natural substrate from binding and thus blocking the enzyme's catalytic activity. The docking simulations typically show the tetrazole moiety and the phenylacetic acid portion of the molecule occupying specific pockets within the active site, forming key interactions that stabilize the ligand-protein complex.

For instance, in the case of enzyme inhibition, the tetrazole ring often mimics the interactions of a carboxylate group of the natural substrate. researchgate.net Docking studies have shown that the nitrogen atoms of the tetrazole ring can form hydrogen bonds with key amino acid residues, while the phenyl ring can engage in hydrophobic or π-π stacking interactions. nih.gov The acetic acid side chain can also form additional hydrogen bonds or ionic interactions, further anchoring the molecule in the active site. The specific orientation and interactions predicted by molecular docking can help to explain the compound's selectivity for a particular enzyme and guide the design of more potent and specific inhibitors.

Enzyme Active Site Interactions (e.g., COX-2, PTP1B, Xanthine (B1682287) Oxidase, Aldose Reductase, DNA Gyrase)

Molecular docking and other computational studies have investigated the interactions of tetrazole derivatives with the active sites of several important enzymes. While studies on this compound itself are limited, research on structurally related compounds provides valuable insights into its potential enzyme inhibitory activities.

Cyclooxygenase-2 (COX-2): Tetrazole-containing compounds have been designed and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov Molecular docking studies of these compounds have shown that the tetrazole moiety can effectively interact with the active site of COX-2. researchgate.net For example, in some derivatives, the tetrazole ring is positioned to form hydrogen bonds with key residues such as His90 and Tyr355. researchgate.net The phenyl group often occupies a hydrophobic pocket, contributing to the binding affinity and selectivity. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key enzyme in the insulin (B600854) signaling pathway, and its inhibition is a target for the treatment of type 2 diabetes. Molecular modeling studies have identified the tetrazole functional group as an effective monoanionic bioisostere of the phosphate (B84403) group, which is the natural substrate of PTP1B. nih.gov Docking studies of tetrazole-containing inhibitors have shown that they can bind to the active site of PTP1B, with the tetrazole ring interacting with residues such as Tyr46, Arg47, and Asp48. nih.gov

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat hyperuricemia and gout. Molecular docking studies of 5-aryl-1H-tetrazoles have revealed that these compounds can bind to the active site of xanthine oxidase, with the tetrazole ring and the aryl group forming important interactions with the protein. nih.gov These interactions can be similar to those of known xanthine oxidase inhibitors like allopurinol (B61711) and febuxostat (B1672324). nih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. A study on (5-(3-thienyl)tetrazol-1-yl)acetic acid (TAT), a structural analog of this compound, demonstrated its potent aldose reductase inhibitory activity. nih.gov While specific computational studies on its binding mode were not detailed, the activity of this related compound suggests that this compound could also interact with the active site of aldose reductase. nih.gov Generally, aldose reductase inhibitors have a polar moiety that interacts with an "anion binding pocket" in the enzyme. mdpi.com

DNA Gyrase: DNA gyrase is a bacterial enzyme that is a target for antibiotics. Several studies have explored tetrazole derivatives as DNA gyrase inhibitors. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from performing its function of supercoiling DNA. nih.gov The tetrazole ring and other parts of the molecule can form hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling (Excluding Dosage/Administration)

Computational Prediction of ADMET Properties (Excluding Dosage/Administration)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. Computational models are widely used to estimate these properties for novel compounds, helping to identify candidates with favorable pharmacokinetic profiles. For this compound, while specific experimental data is not available, in silico predictions can be made based on its structure and by comparison with other tetrazole derivatives. aaup.eduajchem-a.comresearchgate.net

Tetrazole-containing compounds are generally predicted to have good oral bioavailability. The tetrazole ring, being more lipophilic than a carboxylic acid, can enhance membrane permeability and absorption. nih.gov Computational tools can predict various ADMET parameters as shown in the table below. It is important to note that these are theoretical predictions and may not perfectly correlate with in vivo results.

| ADMET Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good absorption after oral administration. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| P-glycoprotein (P-gp) Substrate | Likely not a substrate | Reduced potential for drug-drug interactions mediated by P-gp. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Low potential for inhibition | Lower risk of altering the metabolism of other drugs. |

| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

Theoretical Studies on Metabolic Resistance and Bioequivalence

Theoretical studies, including quantum chemical calculations and molecular modeling, have provided significant insights into the metabolic resistance and bioequivalence of tetrazole-containing compounds like this compound.

Metabolic Resistance: A key feature of the tetrazole ring is its high resistance to metabolic degradation. nih.govresearchgate.net Unlike the carboxylic acid group, which can undergo various metabolic transformations such as glucuronidation or amino acid conjugation, the tetrazole ring is generally stable in vivo. nih.gov This metabolic stability is attributed to the high aromaticity and the presence of four nitrogen atoms in the ring, which makes it less susceptible to enzymatic attack by metabolic enzymes like cytochrome P450s. researchgate.net The enhanced metabolic stability can lead to a longer plasma half-life and improved pharmacokinetic profile compared to its carboxylic acid analogue. nih.gov

Bioequivalence: The concept of bioisosterism is central to understanding the bioequivalence of this compound with its carboxylic acid counterpart. The tetrazole group is a well-established non-classical bioisostere of the carboxylic acid group. researchgate.netnih.gov This means that it can mimic the steric, electronic, and physicochemical properties of the carboxylic acid group, allowing it to engage in similar biological interactions with target proteins. researchgate.net

Theoretical studies have shown that the tetrazole and carboxylate anions have very similar electrostatic potential topologies and average electron densities. researchgate.net This similarity in electronic properties is a key reason for their bioisosterism. At physiological pH, both groups are predominantly ionized, carrying a negative charge that is crucial for interaction with many biological targets. nih.gov The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid proton, ensuring a similar ionization state. researchgate.net However, it is noteworthy that the tetrazole is generally more lipophilic than the corresponding carboxylic acid, which can lead to differences in properties like membrane permeability and plasma protein binding. acs.org

Pharmacological Research and Biological Activities of 4 Tetrazol 1 Yl Phenyl Acetic Acid and Its Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of (4-Tetrazol-1-yl-phenyl)-acetic acid have been a focal point of research for developing new anti-inflammatory and analgesic agents. These investigations have spanned both in vitro and in vivo models to elucidate their mechanisms and efficacy.

In Vitro Anti-inflammatory Assays (e.g., COX-1, COX-2, 5-LOX Inhibitory Activities, Superoxide (B77818) Scavenging)

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov Dual inhibition of both COX-2 and 5-LOX is considered a valuable strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects. nih.gov

Studies have shown that various derivatives can be synthesized to selectively target these enzymes. For instance, certain N-hydroxyurea derivatives and "type B hydroxamic acids" have demonstrated dual COX-2 and 5-LOX inhibitory activities. mdpi.com The inhibitory concentration (IC50) values for these compounds against COX-1, COX-2, and 5-LOX are key indicators of their potency and selectivity. nih.govmdpi.com

In addition to enzyme inhibition, the antioxidant properties of these derivatives, such as superoxide scavenging, contribute to their anti-inflammatory effects. The ability to counteract oxidative stress is a significant aspect of their mechanism of action.

Table 1: In Vitro Anti-inflammatory Activity of Selected Tetrazole Derivatives

| Compound Type | Target Enzyme(s) | Activity |

|---|---|---|

| N-hydroxyurea derivatives | COX-2, 5-LOX | Dual Inhibitory Activity mdpi.com |

| 3,5-di-tert-butylphenol derivatives | COX-2, 5-LOX | Dual Inhibitory Activity mdpi.com |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing Test)

The efficacy of this compound derivatives as anti-inflammatory and analgesic agents has been validated in various animal models. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. researchgate.netplos.org Injection of carrageenan induces a localized inflammatory response, and the reduction in paw volume after administration of the test compound indicates its anti-inflammatory potential. researchgate.netplos.org Studies have shown that some tetrazole derivatives exhibit significant inhibition of paw edema, with effects comparable to or even exceeding those of standard drugs like ibuprofen. sphinxsai.comnih.gov

The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. researchgate.netexplorationpub.comnih.gov The intraperitoneal injection of acetic acid causes abdominal constrictions, and a reduction in the number of writhes signifies an analgesic effect. researchgate.netexplorationpub.comnih.gov Several tetrazole derivatives have demonstrated a significant reduction in abdominal writhing, indicating their potential as pain relievers. nih.gov

Ulcerogenic Liability Studies

A significant drawback of many traditional NSAIDs is their tendency to cause gastrointestinal ulceration, primarily due to the inhibition of the COX-1 enzyme, which is crucial for maintaining the integrity of the gastric mucosa. Therefore, assessing the ulcerogenic liability of new anti-inflammatory compounds is a critical aspect of their development. Studies on derivatives of this compound have included evaluations of their effects on the gastric mucosa. Research has indicated that some of these novel derivatives exhibit reduced gastrotoxicity compared to their parent NSAIDs, suggesting a safer gastrointestinal profile. researchgate.net For instance, certain triazole derivatives have been found to have less ulcerogenic effects when compared to standard drugs like diclofenac (B195802) sodium. nih.gov

Anticancer Research

In addition to their anti-inflammatory properties, derivatives of this compound have emerged as a promising class of compounds in the field of oncology.

In Vitro Anticancer Activity Against Human Tumor Cell Lines (e.g., Breast Cancer, Cervix Cancer, Renal Cancer, Ovarian Cancer, Colon Cancer, Prostate Cancer, Histiocytic Lymphoma)

A number of studies have evaluated the in vitro anticancer activity of tetrazole derivatives against a broad spectrum of human tumor cell lines. These compounds have shown varying degrees of growth inhibitory activity and selectivity against different cancer types. chalcogen.ro For example, certain 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives have been tested against a panel of approximately 60 human tumor cell lines. chalcogen.ro

Specific derivatives have demonstrated notable activity against particular cancer cell lines. For instance, some compounds have shown selectivity for renal cancer (UO-31) and CNS cancer (SNB-75) cell lines. chalcogen.ro Others have exhibited potent cytotoxic activity against breast cancer (MCF-7), colon cancer (Caco-2), and cervical cancer (HeLa) cell lines. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netchalcogen.rotriazine sulfonamides have displayed strong anticancer properties against HeLa, HCT 116 (colon), PC-3 (prostate), and BxPC-3 (pancreatic) cell lines. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Tetrazole Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole | Ovarian (SK-OV-3), Renal (UO-31), CNS (SNB-75) | Growth Inhibition | chalcogen.ro |

| Tetrazole linked benzochromenes | Breast (MCF-7), Colon (Caco-2), Cervical (HeLa) | Cytotoxicity | nih.gov |

Investigation of Mechanism of Action in Cancer Cell Proliferation (e.g., Enzyme Inhibition, Tubulin Interaction)

Understanding the mechanism by which these compounds inhibit cancer cell proliferation is crucial for their development as therapeutic agents. One of the key mechanisms identified for some tetrazole derivatives is the inhibition of tubulin polymerization. rsc.org Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, and their disruption can lead to mitotic arrest and apoptosis. researchgate.netnih.gov

Certain tetrazole-isoxazoline hybrids have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. rsc.org Docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin, thereby interfering with microtubule dynamics. rsc.org The interaction with tubulin represents a significant pathway through which these derivatives exert their anticancer effects. researchgate.netnih.gov

Antimicrobial Research

The emergence of multidrug-resistant microbial strains presents a significant challenge to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Derivatives of this compound have been a subject of interest in this area, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

In Vitro Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The tetrazole moiety, often considered a bioisostere of a carboxylic acid, plays a crucial role in the pharmacological activity of these compounds. nih.gov

Research has shown that specific structural modifications to the core molecule can significantly enhance antibacterial potency. For instance, a series of novel imide-tetrazole derivatives were synthesized and evaluated for their antimicrobial properties. Among these, compounds featuring electron-withdrawing substituents such as -CF3, -Br, and -Cl on the phenyl ring displayed the highest antimicrobial potential. mdpi.com These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 3.2 µg/mL against standard and clinical bacterial strains, in some cases showing higher activity than the reference drug, Ciprofloxacin. mdpi.comresearchgate.net

Notably, certain derivatives demonstrated potent activity against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 0.8 µg/mL. mdpi.comnih.gov The broad-spectrum activity of these tetrazole-based molecules highlights their potential as a scaffold for the development of new antibacterial agents. isfcppharmaspire.com

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 1 | Staphylococcus aureus | 0.8 | mdpi.comnih.gov |

| Staphylococcus epidermidis | 0.8 | mdpi.comnih.gov | |

| Gram-positive strains | 0.8 - 3.2 | mdpi.comresearchgate.net | |

| Gram-negative strains | 0.8 - 3.2 | mdpi.comresearchgate.net | |

| Derivative 2 | Staphylococcus aureus | 0.8 | mdpi.comnih.gov |

| Staphylococcus epidermidis | 0.8 | mdpi.comnih.gov | |

| Gram-positive strains | 0.8 - 3.2 | mdpi.comresearchgate.net | |

| Gram-negative strains | 0.8 - 3.2 | mdpi.comresearchgate.net | |

| Derivative 3 | Staphylococcus aureus | 0.8 | mdpi.comnih.gov |

| Staphylococcus epidermidis | 0.8 | mdpi.comnih.gov | |

| Gram-positive strains | 0.8 - 3.2 | mdpi.comresearchgate.net | |

| Gram-negative strains | 0.8 - 3.2 | mdpi.comresearchgate.net |

Note: MIC values are presented as a range based on available data. Specific compound structures are detailed in the cited literature.

In Vitro Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern, especially in immunocompromised individuals. nih.gov The hybridization of the tetrazole ring with other antifungal pharmacophores is a strategy being explored to develop new drugs with improved efficacy and the ability to overcome resistance. nih.gov

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives, structurally related to this compound, were synthesized and evaluated for their in vitro antifungal activity. nih.gov These compounds were tested against clinically relevant fungal strains, demonstrating the potential of the tetrazole scaffold in the development of novel antifungal therapies. nih.gov Studies have identified tetrazole derivatives as efficient inhibitors of pathogenic fungi such as Cryptococcus neoformans and Cryptococcus gattii. researchgate.net The structure-activity relationship of these compounds indicates that the tetrazole backbone is a promising foundation for developing new antifungal drugs. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans | Antifungal activity observed | nih.gov |

| Aspergillus niger | Antifungal activity observed | nih.gov | |

| Tetrazole derivatives | Cryptococcus neoformans | Growth inhibition | researchgate.net |

| Cryptococcus gattii | Growth inhibition | researchgate.net |

Note: This table indicates observed activity; specific MIC values may vary depending on the derivative and are detailed in the cited literature.

Investigation of DNA Gyrase Inhibitory Activity

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov Several studies have investigated the potential of this compound derivatives to act as DNA gyrase inhibitors.

Research on novel 1,5-disubstituted tetrazole derivatives revealed their inhibitory activity against DNA gyrase and topoisomerase IV isolated from S. aureus. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of DNA gyrase, providing insights for the rational design of more potent inhibitors. nih.govresearchgate.net Certain imide-tetrazole hybrids have been identified as having promising activity against both DNA gyrase and topoisomerase IV, suggesting a dual-targeting mechanism that could be advantageous in overcoming resistance. mdpi.comnih.gov The half minimal inhibitory concentration (IC50) values for some of these compounds against bacterial topoisomerases were found to be significant, although in some cases higher than reference fluoroquinolones. mdpi.com

Table 3: DNA Gyrase Inhibitory Activity of Selected this compound Derivatives

| Compound Class | Enzyme Target | Organism | Result | Reference |

|---|---|---|---|---|

| 1,5-Disubstituted tetrazoles | DNA Gyrase | S. aureus | Inhibition observed | nih.gov |

| Topoisomerase IV | S. aureus | Inhibition observed | nih.gov | |

| Imide-tetrazole hybrids | DNA Gyrase | S. aureus | Inhibition observed | mdpi.com |

| Topoisomerase IV | S. aureus | Inhibition observed | mdpi.com |

Note: This table summarizes the inhibitory findings. For detailed IC50 values and specific compound information, please refer to the cited sources.

Antidiabetic Research

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Research into novel therapeutic agents to manage diabetes and its complications is ongoing. Derivatives of this compound have been explored for their potential in this area, particularly as inhibitors of key enzymes involved in diabetic complications and insulin (B600854) signaling pathways.

Aldose Reductase (AR) Inhibition Studies (e.g., AKR1B1)

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. unipi.it Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. unipi.it Therefore, inhibition of AR is a key therapeutic strategy.

A derivative, (5-(3-thienyl)tetrazol-1-yl)acetic acid (TAT), has been identified as a novel and potent aldose reductase inhibitor. nih.gov Studies in streptozotocin-induced diabetic rats demonstrated that treatment with TAT led to significant reductions in sciatic nerve sorbitol and fructose (B13574) levels, as well as erythrocyte sorbitol concentrations. nih.gov This was accompanied by improvements in sciatic nerve blood flow and motor nerve conduction velocity, suggesting that AR inhibition by this class of compounds can ameliorate diabetic neuropathy. nih.govnih.gov The carboxylic acid moiety is a common feature in many potent AR inhibitors, and the tetrazolyl-acetic acid structure appears to be a key pharmacophore for this activity. mdpi.com

Table 4: Effect of an Aldose Reductase Inhibitor Derivative on Diabetic Complications in a Preclinical Model

| Parameter | Untreated Diabetic Group | TAT-Treated Diabetic Group | Result | Reference |

|---|---|---|---|---|

| Sciatic Nerve Sorbitol | Elevated | Significantly Lower | Favorable | nih.gov |

| Sciatic Nerve Fructose | Elevated | Significantly Lower | Favorable | nih.gov |

| Erythrocyte Sorbitol | Elevated | Significantly Lower | Favorable | nih.gov |

| Sciatic Nerve Blood Flow | Markedly Lower | Significantly Higher | Favorable | nih.gov |

| Motor Nerve Conduction Velocity | Significant Delay | Significantly Higher | Favorable | nih.gov |

Note: TAT refers to (5-(3-thienyl)tetrazol-1-yl)acetic acid. The table presents qualitative outcomes from preclinical studies.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator of the insulin signaling pathway. nih.govmdpi.com Overexpression of PTP1B is associated with insulin resistance, making it a highly validated therapeutic target for the treatment of type 2 diabetes and obesity. mdpi.comnih.gov

The discovery of small-molecule inhibitors of PTP1B is an active area of research. nih.gov While the direct inhibition of PTP1B by this compound itself is not extensively documented in the provided context, the broader class of compounds containing carboxylic acid functionalities or their bioisosteres (like the tetrazole ring) are often explored for their potential to interact with the active sites of phosphatases. The development of potent and selective PTP1B inhibitors remains a challenge due to the hydrophilic nature of the enzyme's active site. nih.gov However, the pursuit of such inhibitors is considered a promising approach for developing new antidiabetic therapies. mdpi.com

Table 5: Overview of PTP1B Inhibition as a Therapeutic Strategy

| Target Enzyme | Role in Diabetes | Therapeutic Goal | Relevance of this compound Derivatives | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Negative regulator of insulin signaling | Inhibition to enhance insulin sensitivity | The tetrazole ring as a carboxylic acid bioisostere makes this class of compounds potentially relevant for inhibitor design. | mdpi.comnih.gov |

PPARγ and PPARα Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating glucose and lipid metabolism. nih.govmdpi.com The three main isoforms are PPARα, PPARβ/δ, and PPARγ. Activation of PPARγ is known to enhance insulin sensitivity and glucose metabolism, while PPARα activation helps reduce circulating triglyceride levels. mdpi.comnih.gov Consequently, agonists of these receptors are valuable therapeutic targets.

The tetrazole moiety has been incorporated into various compounds designed as PPARγ and PPARα agonists. Structurally, tetrazole-containing compounds have been investigated as analogs of thiazolidinediones (TZDs), a class of drugs that activate PPARγ. biorxiv.org For instance, certain tetrazolyl derivatives of perfluoro anilides have demonstrated antihyperglycemic effects, and while the specific target was not initially defined, they are considered structural analogs of PPARγ inhibitors. mdpi.com

Computational and structural studies have confirmed the interaction between tetrazole compounds and the PPARγ ligand-binding domain. The tetrazole ring can form favorable interactions within the polar arm of the receptor's binding pocket, validating its potential as a pharmacophore for PPARγ agonism. biorxiv.org

Furthermore, the tetrazole analog of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, has been studied as a presumed PPARα agonist, showing potential in lowering plasma glucose levels in diabetic rat models. mdpi.com The development of dual PPARα/γ agonists is also an active area of research, aiming to combine the benefits of both receptor activation profiles. mdpi.com

Below is a table summarizing the activity of representative tetrazole derivatives on PPAR receptors.

| Compound Class | Target Receptor | Observed Activity | Reference |

| Tetrazole Analogs of Glitazones | PPARγ | Proposed interaction with active sites based on antihyperglycemic activity. | mdpi.com |

| Tetrazolyl Perfluoro Anilide Derivatives | PPARγ | Retained antihyperglycemic efficacy in ob/ob mice. | mdpi.com |

| 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide | PPARα (Presumed) | Significant decrease in plasma glucose levels in a diabetes mellitus rat model. | mdpi.com |

| General Tetrazole Compounds | PPARγ | Confirmed binding to the ligand-binding domain with micromolar affinity. | biorxiv.org |

In Vivo Antidiabetic Efficacy (e.g., Streptozotocin-Induced Diabetes Models, Sucrose-Loaded Rat Model)

The potential of this compound derivatives as antidiabetic agents has been evaluated in various in vivo models that mimic different aspects of diabetes mellitus.

In the sucrose-loaded rat model , which assesses a compound's ability to improve oral glucose tolerance, tetrazole derivatives have shown notable efficacy. For example, a series of 5-(pyrazol-3-yl)-1H-tetrazoles were tested for antihyperglycemic activity. One specific derivative demonstrated a 24.6% reduction in blood glucose levels, an activity reported to be twice that of the standard drug metformin (B114582) in the same model. mdpi.com Similarly, a series of thiazolidinone derivatives containing a tetrazole moiety also displayed significant in vivo antihyperglycemic activity compared to metformin, further supporting the potential of this chemical class. mdpi.com

The streptozotocin (STZ)-induced diabetes model is widely used to study compounds in an insulin-deficient diabetic state. STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia. banglajol.info The tetrazole analog of clofibric acid, presumed to be a PPARα agonist, was evaluated in an STZ-induced diabetes model, where it caused a significant decrease in plasma glucose levels after a single dose. mdpi.com This demonstrates the utility of the STZ model in screening tetrazole-based compounds for their antidiabetic potential.

The following table presents findings from in vivo antidiabetic studies on tetrazole derivatives.

| Animal Model | Compound Derivative | Key Finding | Reference |

| Sucrose-Loaded Sprague–Dawley Rats | 5-(pyrazol-3-yl)-1H-tetrazole derivative | 24.6% blood glucose lowering activity. | mdpi.com |

| Sucrose-Loaded Rat Model | Tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones | Notable in vivo antihyperglycemic activity compared with metformin. | mdpi.com |

| Diabetes Mellitus Rat Model (STZ-induced) | 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide | Significant decrease in plasma glucose levels during 7 hours post-administration. | mdpi.com |

Antioxidant Activity Research

In Vitro Superoxide Scavenging Activity (e.g., DPPH radical scavenging)

Antioxidant activity is a crucial pharmacological property, as excessive free radicals can lead to oxidative stress, a condition implicated in numerous diseases. The antioxidant potential of chemical compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. researchgate.netmdpi.com

Research into various heterocyclic compounds has demonstrated their potential as antioxidants. While specific DPPH scavenging data for this compound is not extensively detailed in the reviewed literature, studies on other tetrazole derivatives have shown promising results. A study investigating a series of newly synthesized 5-substituted and 1,5-disubstituted tetrazoles reported that the compounds exhibited good antioxidant activity, with some showing particularly promising radical scavenging capabilities. researchgate.net

Superoxide radical scavenging is another important measure of antioxidant capacity. This assay typically uses a system (e.g., PMS/NADH/NBT) to generate superoxide radicals, and the ability of a test compound to inhibit the reduction of nitro-blue tetrazolium (NBT) by these radicals is quantified. researchgate.net The tetrazole nucleus, being a part of various biologically active molecules, is of interest in this area, although specific quantitative data for this compound remains a subject for further investigation.

Investigation of Oxidative Stress Alleviation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. acs.org This cellular-level stress is a contributing factor to various pathologies. Compounds that can alleviate oxidative stress are of significant therapeutic interest.

The cellular defense against oxidative stress involves complex pathways, such as the Nrf2-Keap1 system, which regulates the transcription of numerous protective genes. acs.org The potential for tetrazole derivatives to modulate such pathways is an area of ongoing research. The antioxidant activities observed in some tetrazole compounds suggest they may contribute to the alleviation of oxidative stress. researchgate.netresearchgate.net For example, phenolic acids have been shown to reduce oxidative damage by decreasing ROS production and preventing the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. nih.gov Given that this compound combines a phenylacetic acid structure with a tetrazole ring, its potential to mitigate oxidative stress warrants further specific investigation.

Other Pharmacological Activities

Antihypertensive Activity

The tetrazole ring is a prominent feature in a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). In these drugs, the acidic tetrazole group often acts as a bioisosteric replacement for a carboxylic acid, contributing to the molecule's ability to block the AT1 receptor, which in turn leads to vasodilation and a reduction in blood pressure. nih.gov

Research has explored the antihypertensive effects of various tetrazole-containing compounds. For instance, a novel pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to reduce blood pressure in spontaneously hypertensive rats. nih.gov The mechanism of action for some of these derivatives involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which plays a critical role in vasorelaxation. nih.gov Other studies on thiazole (B1198619) derivatives bearing a pyrazole moiety have also reported good antihypertensive α-blocking activity. researchgate.net

These findings underscore the importance of the tetrazole functional group in the design of cardiovascular agents and suggest that compounds based on the this compound scaffold could be investigated for potential antihypertensive properties.

Anticonvulsant Activity

The search for novel anticonvulsant agents is driven by the need for drugs with improved efficacy and better safety profiles. While specific studies on the anticonvulsant activity of this compound are not extensively documented in the available literature, the broader class of tetrazole derivatives has shown significant promise in preclinical epilepsy models.

Research has demonstrated that various 5-substituted 1H-tetrazoles exhibit notable anticonvulsant effects. For instance, in pentylenetetrazole (PTZ)-induced seizure models in mice, certain phenyl and phenylmethyl tetrazole derivatives have shown significant activity, comparable to the standard drug diazepam. nih.gov Specifically, compounds designated as T1, T3, and T7 demonstrated significant protective effects against myoclonic and generalized seizures. nih.gov

Furthermore, other heterocyclic systems incorporating the tetrazole moiety have been investigated. A study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally distinct but contain a nitrogen-rich heterocyclic system, identified compounds with potent activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov One promising compound from this series, 4g , exhibited ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test, with a favorable safety profile. nih.gov The mechanism of action for this compound was suggested to involve an increase in the brain's concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov

While these findings are not directly on this compound, they underscore the potential of the tetrazole scaffold in the development of new anticonvulsant drugs. The general activity of tetrazole derivatives suggests that the title compound and its analogs could be worthy candidates for future investigation in this therapeutic area.

Table 1: Anticonvulsant Activity of Selected Tetrazole Derivatives

| Compound | Animal Model | Test | Observation |

| T1, T3, T7 (5-substituted 1H-tetrazoles) | Male BALB/c mice | Pentylenetetrazole (PTZ)-induced seizures | Showed significant anticonvulsant activity. nih.gov |

| 4g (4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) | Mice | Maximal Electroshock Seizure (MES) | ED₅₀ = 23.7 mg/kg. nih.gov |

| 4g (4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) | Mice | Subcutaneous Pentylenetetrazole (scPTZ) | ED₅₀ = 18.9 mg/kg. nih.gov |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Tetrazole-containing compounds have been identified as a promising chemical series in this regard. Phenotypic screening of compound libraries against P. falciparum has revealed novel tetrazole-based series with potent antimalarial activity. nih.gov

One study identified a series of tetrazoles that exhibit fast-kill kinetics and a low propensity for developing high-level resistance. nih.gov The mechanism of action for this series appears to be the inhibition of hemozoin formation in the parasite's digestive vacuole, a pathway also targeted by established drugs like chloroquine. nih.gov This suggests that the tetrazole scaffold can be a valuable starting point for developing new treatments that function via a historically effective antimalarial mechanism. nih.gov

While direct studies on this compound were not identified, research on related structures provides insight. For example, a series of 4-aminoquinoline-β-lactam and -tetrazole hybrids were synthesized and evaluated for their antiplasmodial activity. zsmu.edu.ua In this study, primaquine-based tetrazoles were tested, with the 3,4-dichloro substituted derivative 6d showing an IC₅₀ of 1.31 µM against P. falciparum. zsmu.edu.ua

These findings highlight the potential of the tetrazole moiety in designing new antimalarial drugs. The ability of this chemical group to be incorporated into structures that interfere with critical parasite pathways makes derivatives of this compound interesting candidates for future antimalarial research.

Table 2: Antimalarial Activity of Selected Tetrazole Derivatives

| Compound Series/Derivative | Parasite Strain | Activity Metric | Finding |

| Novel Tetrazole-Based Series | P. falciparum (3D7 strain) | Phenotypic Screen | Identified as a novel class with fast-kill kinetics. nih.gov |

| Primaquine-based tetrazole 6d (3,4-dichloro substituted) | P. falciparum | IC₅₀ | 1.31 µM. zsmu.edu.ua |

Antiviral Activity

The tetrazole nucleus is a component of various compounds investigated for antiviral properties. Research in this area has explored a range of tetrazole derivatives against different viruses, although specific data for this compound is limited.

One study focused on nonannulated tetrazolylpyrimidines, where the tetrazole and pyrimidine (B1678525) rings are separated by a linker. A compound from this series, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid , demonstrated moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov Notably, this compound had very low cytotoxicity, and its selectivity index was twice that of the reference drug rimantadine. nih.gov This suggests that combining a tetrazole-acetic acid moiety with other heterocyclic systems can lead to promising antiviral candidates.

Another area of investigation has been tetrazole phosphonic acids and their analogs. mdpi.com While an earlier report had suggested activity, a subsequent study found that 5-(phosphonomethyl)-1H-tetrazole was not a potent inhibitor of Herpes Simplex Virus-1 (HSV-1) or HSV-2 replication in tissue culture. mdpi.com However, this compound and its thiophosphono- analog did inhibit the influenza virus transcriptase more effectively than phosphonoacetic acid under the same conditions. mdpi.com

Table 3: Antiviral Activity of Selected Tetrazole-Containing Compounds

| Compound | Virus | Assay | Key Finding |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A (H1N1) | In vitro | Moderate activity with a selectivity index twice that of rimantadine. nih.gov |

| 5-(Phosphonomethyl)-1H-tetrazole | Influenza A | Transcriptase Inhibition | More effective inhibitor than phosphonoacetic acid. mdpi.com |

| 5-(Phosphonomethyl)-1H-tetrazole | Herpes Simplex Virus-1 & -2 | Tissue Culture | Not an efficient inhibitor of viral replication. mdpi.com |

Hypouricemic Activity (e.g., Xanthine (B1682287) Oxidase Inhibition)

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout. A key target for managing this condition is the enzyme xanthine oxidase (XO), which is involved in the metabolic pathway that produces uric acid. Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase.

In one study, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were designed and synthesized with the tetrazole group specifically targeting a subpocket of the xanthine oxidase active site. researchgate.net All tested compounds in this series (8a-8z) showed significant xanthine oxidase inhibitory potency, with IC₅₀ values ranging from 0.0288 µM to 0.629 µM. researchgate.net

The most potent compound, 8u , had an IC₅₀ value of 0.0288 µM, which is comparable to that of the established drug febuxostat (B1672324) (IC₅₀ = 0.0236 µM). researchgate.net Kinetic studies revealed that compound 8u acts as a mixed-type inhibitor of xanthine oxidase. researchgate.net Furthermore, in a potassium oxonate-induced hyperuricemia rat model, compound 8u effectively reduced serum uric acid levels at an oral dose of 5 mg/kg. researchgate.net

These findings strongly support the potential of tetrazole-containing phenylacetic acid derivatives as effective agents for the treatment of hyperuricemia, demonstrating potent in vitro enzyme inhibition and in vivo uric acid-lowering effects.

Table 4: Xanthine Oxidase Inhibitory Activity of Selected Tetrazole Derivatives

| Compound | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Effect |

| 8u (2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivative) | 0.0288 µM | Potassium oxonate-induced hyperuricemia in rats | Effectively reduced serum uric acid levels. researchgate.net |

| Febuxostat (Reference Drug) | 0.0236 µM | Not Applicable | Not Applicable |

Neurotropic Effects and Nootropic Analogs

Neurotropic agents are compounds that affect the brain and nervous system, while nootropics, or "smart drugs," are a class of substances that can improve cognitive function. The structural features of this compound have led to the exploration of its derivatives as potential neurotropic and nootropic agents.

A key area of research has been the synthesis of tetrazole-containing derivatives and analogs of 4-amino-3-phenylbutanoic acid (phenibut), a known nootropic drug. researchgate.net By replacing the terminal amino group of phenibut with a tetrazol-1-yl fragment, researchers have created 4-(tetrazol-1-yl)-3-phenylbutanoic acid . researchgate.net This modification is intended to produce metabolically stable analogs of the parent nootropic drug. researchgate.net

The rationale for this approach is that the tetrazole ring can act as a bioisostere for the amino group, potentially retaining or enhancing the desired neurotropic activity while improving the compound's pharmacokinetic properties. This line of research suggests that the (tetrazol-1-yl)-phenyl-acetic acid scaffold could be a valuable template for designing new-generation nootropic drugs.

Further research into the specific cognitive-enhancing effects and the precise mechanisms of action of these tetrazole analogs is warranted to fully understand their potential in treating neurological and cognitive disorders.

Vasorelaxant Effects

One such compound, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) , was shown to elicit a concentration-dependent relaxation of aortic rings. nih.govmdpi.com The mechanism of action for this vasorelaxant effect was found to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the blockade of calcium channels. nih.govmdpi.com

Another related derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020) , has also been identified as a promising vasorelaxant prototype. researcher.life The vasorelaxant activity of this compound is also linked to the NO/cGMP signaling cascade, as well as effects on K⁺ and Ca²⁺ channels. researcher.life

These findings suggest that the combination of a tetrazole ring with other aromatic systems can lead to potent vasorelaxant activity. The phenylacetic acid moiety in the title compound provides a different structural backbone, but the presence of the tetrazole group indicates a potential for vasorelaxant effects that could be explored in future cardiovascular research. The mechanism is likely to involve modulation of ion channels and endothelial signaling pathways.